molecular formula C7H8O3 B3022282 Methyl 2-methylfuran-3-carboxylate CAS No. 6141-58-8

Methyl 2-methylfuran-3-carboxylate

Cat. No.: B3022282
CAS No.: 6141-58-8
M. Wt: 140.14 g/mol
InChI Key: UVRRIABXNIGUJZ-UHFFFAOYSA-N
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Description

Methyl 2-methylfuran-3-carboxylate is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a carboxylate ester group at the third position. This compound is known for its diverse applications in organic synthesis, pharmaceuticals, and as a flavoring agent.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products Formed:

  • Oxidation of this compound can yield 2-methylfuran-3-carboxylic acid.
  • Reduction can produce 2-methylfuran-3-methanol.
  • Substitution reactions can lead to various substituted furan derivatives depending on the reagents used.

Mechanism of Action

Target of Action

Methyl 2-methylfuran-3-carboxylate is an organic compound derived from furan It has been used in the synthesis of sulfonylfuran ureas , which suggests that it may interact with enzymes or receptors involved in the metabolic pathways of these compounds.

Mode of Action

Given its use in the synthesis of sulfonylfuran ureas , it can be inferred that it may undergo various chemical reactions to interact with its targets. These interactions could lead to changes in the structure or function of the target molecules, thereby influencing their role in various biological processes.

Biochemical Pathways

Its role in the synthesis of sulfonylfuran ureas suggests that it may be involved in the metabolic pathways of these compounds. Sulfonylfuran ureas are known to have various biological activities, indicating that this compound could potentially influence a range of biochemical processes.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 75 °c/20 mmhg, and density of 1116 g/mL at 25 °C can influence its pharmacokinetic profile. These properties may affect its absorption into the body, distribution within various tissues, metabolism by enzymes, and excretion from the body, thereby influencing its bioavailability.

Result of Action

Given its role in the synthesis of sulfonylfuran ureas , it can be inferred that its action may result in the production of these compounds, which are known to have various biological activities.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

methyl 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRRIABXNIGUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210343
Record name Methyl 2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-58-8
Record name 3-Furancarboxylic acid, 2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylfuran-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylfuran-3-carboxylate
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Synthesis routes and methods

Procedure details

58.055 kg (500 mol) acetacetic acid methyl ester are introduced into a vessel with a stirrer and 22.5 kg (487.5 Val) of ground dolomite having a grain size of 30 μm are mixed therewith. Then 0.988 kg (12.5 mol=2.5 mol%) pyridine are added thereto and the mixture is heated to 70° C., whereupon 87.2 kg (500 mol) 45% aqueous chloracetaldehyde solution are metered in within one hour. The temperature in the reaction is maintained at 70° C. by slight cooling. About 4 hours after the onset of the reaction, light heating is required; after 6-7 hours, heating to 75°-80° C. is performed, and thereafter heating is discontinued and stirring is continued for some time at falling temperatures. To the reaction mixture cooled to room temperature, concentrated hydrochloric acid is added in portions in order to decompose excessive dolomite. After separation of phases the aqueous bottom layer is removed and the organic layer washed with 76 liters of water. For better phase separation, about 2 kg. salt are added. The organic phase, which is now the bottom phase, is separated and distilled under reduced pressure. The yield in 2-methyl-3-carboxylic acid methyl ester amounts to 53.6 kg=76.6% of the theoretical amount.
[Compound]
Name
methyl ester
Quantity
58.055 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.988 kg
Type
reactant
Reaction Step Three
Quantity
87.2 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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